molecular formula C13H20ClNO2 B13897312 Benzyl 4-amino-2,2-dimethylbutanoate hcl

Benzyl 4-amino-2,2-dimethylbutanoate hcl

Cat. No.: B13897312
M. Wt: 257.75 g/mol
InChI Key: RYHXXEHUSOUXBI-UHFFFAOYSA-N
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Description

Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride is a synthetic organic compound featuring a butanoate ester backbone substituted with a benzyl ester group, a primary amino group at the 4-position, and two methyl groups at the 2-position. The hydrochloride salt enhances its solubility in polar solvents. Key functional groups include the ester moiety, amino group, and branched alkyl chain, which influence reactivity, stability, and biological activity .

Properties

Molecular Formula

C13H20ClNO2

Molecular Weight

257.75 g/mol

IUPAC Name

benzyl 4-amino-2,2-dimethylbutanoate;hydrochloride

InChI

InChI=1S/C13H19NO2.ClH/c1-13(2,8-9-14)12(15)16-10-11-6-4-3-5-7-11;/h3-7H,8-10,14H2,1-2H3;1H

InChI Key

RYHXXEHUSOUXBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCN)C(=O)OCC1=CC=CC=C1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride typically involves the esterification of 4-amino-2,2-dimethylbutanoic acid with benzyl alcohol, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride may involve large-scale esterification processes, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The hydrochloride salt formation is achieved through the addition of hydrochloric acid to the esterified product .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 4-amino-2,2-dimethylbutanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzyl 4-amino-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Benzyl 4-amino-2,2-dimethylbutanoate HCl with four analogs based on molecular structure, functional groups, and key properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties
This compound C₁₃H₁₈ClNO₂ (inferred) ~255.7 (calculated) Benzyl ester, 4-amino, 2,2-dimethyl Likely higher lipophilicity due to benzyl group; hydrochloride enhances solubility .
Methyl 4-amino-2,2-dimethylbutanoate HCl C₇H₁₅ClNO₂ 183.66 Methyl ester, 4-amino, 2,2-dimethyl Lower molecular weight; predicted collision cross-section (CCS): 132.4 Ų (M+H⁺) .
tert-Butyl 4-amino-2,2-dimethylbutanoate C₁₀H₂₁NO₂ 187.28 tert-Butyl ester, 4-amino, 2,2-dimethyl High steric hindrance; hygroscopic; storage requires inert conditions .
2-Benzyl-4-(dimethylamino)butanoic acid HCl C₁₃H₂₀ClNO₂ 265.76 Benzyl group, 4-(dimethylamino), carboxylic acid Quaternary amino group increases basicity; hydrochloride salt improves stability .
Methyl 4-bromo-2,2-dimethylbutanoate C₇H₁₃BrO₂ 209.08 Methyl ester, 4-bromo, 2,2-dimethyl Bromine substituent enhances electrophilicity; potential alkylation agent .

Stability and Reactivity

  • Benzyl ester derivatives (e.g., this compound) are prone to hydrolysis under acidic or basic conditions due to the ester group. The benzyl moiety may confer oxidative instability compared to methyl or tert-butyl esters .
  • Methyl ester analogs (e.g., Methyl 4-amino-2,2-dimethylbutanoate HCl) exhibit moderate stability but are more susceptible to enzymatic degradation in biological systems .
  • tert-Butyl esters are highly stable toward hydrolysis due to steric protection, making them suitable for prolonged storage .

Critical Analysis of Data Gaps

  • Direct experimental data on this compound’s solubility, stability, and toxicity are absent in the provided evidence. Inferences are drawn from structural analogs.
  • Collision cross-section (CCS) predictions for Methyl 4-amino-2,2-dimethylbutanoate HCl suggest utility in mass spectrometry-based workflows, but analogous data for the benzyl derivative are unavailable .

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